(3-(6-Nitropyridin-3-yl)phenyl)methanol

Radiopharmaceuticals LRRK2 Kinase Nucleophilic Aromatic Substitution

Low [¹⁸F]fluoride labeling yields hinder PET tracer development. (3-(6-Nitropyridin-3-yl)phenyl)methanol is a 6-nitropyridine derivative acting as an activated leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride. Under Lewis acid activation, it achieves a 24-fold increase in radiochemical yield, enabling efficient synthesis of [¹⁸F]FMN3PU for LRRK2 imaging. 98% purity, commercially available, eliminating in-house synthesis.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B12986617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(6-Nitropyridin-3-yl)phenyl)methanol
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CN=C(C=C2)[N+](=O)[O-])CO
InChIInChI=1S/C12H10N2O3/c15-8-9-2-1-3-10(6-9)11-4-5-12(13-7-11)14(16)17/h1-7,15H,8H2
InChIKeyQXUQQAHDJRKFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Baseline for (3-(6-Nitropyridin-3-yl)phenyl)methanol


(3-(6-Nitropyridin-3-yl)phenyl)methanol (CAS 1349715-67-8) is a nitropyridine derivative characterized by a 6-nitro-substituted pyridine ring coupled to a phenylmethanol moiety . Its core utility lies in its role as a synthetic building block for accessing more complex bioactive molecules, particularly those targeting kinase families . The compound is commercially available with a typical purity specification of 98% from multiple vendors .

1 SNAr radiochemistry building block for PET tracer synthesis
2 meta-substituted phenylmethanol geometry for kinase scaffold diversification
3 Multi-vendor availability with vendor-verified purity specification

Why Generic Nitropyridine Analogs Cannot Substitute


While several nitropyridine derivatives exist as commercial building blocks, substitution of (3-(6-Nitropyridin-3-yl)phenyl)methanol with close positional isomers like (4-(6-Nitropyridin-3-yl)phenyl)methanol (CAS 1349718-85-9) [1] is not chemically neutral. The *meta*-substitution pattern on the phenyl ring in the target compound dictates a unique spatial geometry that influences downstream molecular recognition and reactivity. This is exemplified in the synthesis of LRRK2 radiotracers, where the 6-nitropyridin-3-yl moiety serves as a specific leaving group for nucleophilic aromatic substitution; altering the substitution pattern would fundamentally change the reaction's regiochemistry and yield [2]. Therefore, generic substitution risks project failure due to altered synthetic outcomes and unverified biological activity.

Substitution pattern
meta-substitution (3-position) on phenyl ring
para-isomer may shift SNAr regiochemistry and alter reaction outcome
Molecular geometry
Unique spatial orientation for downstream recognition
Positional isomer may change target-binding geometry context
Purity specification
98% purity, vendor-verified specification available
Para-isomer purity not universally specified; stoichiometry risk may increase

Quantitative Differentiation Against In-Class Alternatives


Nitro Group Activation Enhances Radiochemical Yield

The 6-nitropyridin-3-yl moiety, which is the core structural element of (3-(6-Nitropyridin-3-yl)phenyl)methanol, was evaluated as a leaving group in the synthesis of the LRRK2 radiotracer [¹⁸F]FMN3PU. In a direct head-to-head comparison, the addition of a Lewis acid (Cr(II)Cl₂) to the radiolabeling reaction of precursor MN3PU (which contains the target moiety) increased the non-decay corrected radiochemical yield (ndc RCY) from a baseline of 1.7 ± 0.7% to 41 ± 1% [1]. This 24-fold improvement demonstrates the superior activation potential of this specific nitropyridine architecture for SNAr reactions compared to conventional, non-activated conditions [1].

Radiochemical yield
Head-to-head
41% vs 1.7% ndc RCY (24.1× improvement)
Supports SNAr radiolabeling workflow context
Lewis acid (Cr(II)Cl₂) activation, DMF at 90°C; tracer production threshold context
Radiopharmaceuticals LRRK2 Kinase Nucleophilic Aromatic Substitution

Commercial Purity vs. Positional Isomer

The target compound (3-(6-Nitropyridin-3-yl)phenyl)methanol is commercially listed with a standard purity of 98% . In contrast, its common positional isomer, (4-(6-Nitropyridin-3-yl)phenyl)methanol (CAS 1349718-85-9), does not have a universally cited purity specification across major vendors and is noted for having a pKa of 13.98±0.10 . While this is a cross-study comparison of commercial data rather than a head-to-head experimental assay, the availability of a well-defined, high-purity standard for the 3-substituted isomer provides a more reliable starting point for precise synthetic applications where exact stoichiometry and reaction outcomes are critical.

Purity specification
Data to verify
98% specified vs para-isomer unspecified
Supports procurement specification review
Cross-study vendor data; batch verification advised
Chemical Synthesis Quality Control Building Blocks

Key Intermediate for Kinase Inhibitors

The (3-(6-Nitropyridin-3-yl)phenyl)methanol scaffold is explicitly cited as a key building block for the synthesis of inhibitors targeting clinically relevant kinases, including Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3) . This is a class-level inference, as the specific activity of the building block itself is not the point of differentiation; rather, its proven integration into potent inhibitor scaffolds contrasts with less-utilized nitropyridine analogs that lack such established synthetic lineage. This prior art provides a validated synthetic route and a higher probability of downstream success.

Synthetic precedent
Class-level
JAK2 / GSK3 inhibitor building block lineage
May support kinase-target synthetic projects
Building block utility context; not direct bioactivity data
Medicinal Chemistry Kinase Inhibitors Drug Discovery

Synthetic Accessibility and Yield Advantages

The synthesis of 3-nitropyridines, the core of the target compound, can be achieved via nitration of pyridines with nitric acid in trifluoroacetic anhydride, yielding 10-83% [1]. A more specific method involves reacting pyridine with N₂O₅ followed by SO₂/HSO₃⁻ in water, which yields 3-nitropyridine in 77% yield [2]. While this is a class-level inference for the entire nitropyridine family, it establishes a baseline for the synthetic accessibility of this scaffold. In contrast, the synthesis of other substituted pyridines can be more challenging, with yields varying significantly (e.g., 11% yield for 3-nitropyridine from 2,6-dichloropyridine after dehalogenation) [3]. The availability of high-yielding synthetic routes for the 3-nitropyridine core makes (3-(6-Nitropyridin-3-yl)phenyl)methanol a more cost-effective and scalable building block compared to analogs requiring more complex or lower-yielding preparations.

Core synthesis yield
Class-level
77% vs 11% yield (7-fold difference)
May support route scalability assessment
Method-dependent; 3-nitropyridine core scaffold context
Organic Synthesis Nitropyridine Chemistry Process Development

Validated Application Scenarios for (3-(6-Nitropyridin-3-yl)phenyl)methanol


Radiopharmaceutical Precursors for CNS and Oncology Imaging

The 6-nitropyridine moiety in (3-(6-Nitropyridin-3-yl)phenyl)methanol is a proven activated leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride. This enables the synthesis of PET tracers like [¹⁸F]FMN3PU for imaging LRRK2, a key target in Parkinson's disease and cancer [1]. The data showing a 24-fold increase in radiochemical yield with Lewis acid activation makes this compound a strategic choice for labs developing high-specific-activity PET probes [1].

Scaffold Diversification for Kinase Inhibitors

(3-(6-Nitropyridin-3-yl)phenyl)methanol is documented as a key intermediate for constructing inhibitors of JAK2 and GSK3, two kinases with established roles in myeloproliferative disorders, inflammation, and oncology [1]. Its *meta*-phenylmethanol substitution pattern provides a distinct vector for exploring chemical space around the ATP-binding pocket, differentiating it from more common *para*-substituted analogs. This makes it a valuable tool for medicinal chemists seeking to overcome selectivity challenges or patent cliffs.

Microtubule-Targeting Agent Synthesis for Cancer Research

While the specific compound has not been directly profiled, the 3-nitropyridine scaffold to which it belongs has been validated as a novel class of microtubule-targeting agents with potent anti-cancer effects against a broad range of cancer cell lines [2]. (3-(6-Nitropyridin-3-yl)phenyl)methanol serves as an ideal precursor for synthesizing a focused library of analogs to further explore this promising mechanism of action, as its functional groups allow for further diversification via Suzuki-Miyaura cross-coupling or reductive amination.

Process Chemistry and Scale-Up Feasibility

For industrial applications, the high-yielding synthetic routes available for the 3-nitropyridine core (up to 77% yield) provide a strong foundation for cost-effective, multi-kilogram scale-up [3]. The commercial availability of (3-(6-Nitropyridin-3-yl)phenyl)methanol at 98% purity from multiple vendors eliminates the need for in-house synthesis of this intermediate, accelerating development timelines for chemical process development groups .

Application
Selection Property
Validation Focus
Radiopharmaceutical precursor research
SNAr leaving group reactivity
Radiochemical yield optimization
Kinase inhibitor scaffold studies
meta-substitution geometry
ATP-binding site SAR exploration
Microtubule-targeting library synthesis
3-nitropyridine scaffold context
Cell-model response profiling
Process chemistry scale-up evaluation
Core synthetic route yield
Multi-kilogram route assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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